5-CHLORO-2-{[(5,6-DINITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE
Overview
Description
5-CHLORO-2-{[(5,6-DINITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE is a complex organic compound that features a unique combination of benzimidazole and nicotinonitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-2-{[(5,6-DINITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions . The final step involves the coupling of the benzimidazole derivative with 4,6-dimethylnicotinonitrile under basic conditions, often using a thiolating agent such as thiourea .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as the implementation of green chemistry principles to reduce waste and improve safety .
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-2-{[(5,6-DINITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Major Products
Oxidation: Nitroso derivatives, higher oxidation state compounds.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the presence of the benzimidazole moiety.
Medicine: Potential use in drug development for targeting specific enzymes or receptors.
Industry: Possible applications in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-CHLORO-2-{[(5,6-DINITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes. The nitro groups may also contribute to the compound’s biological activity by generating reactive oxygen species or undergoing bioreductive activation.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methyl-4,6-dinitro-1H-benzimidazole
- 4,6-dimethylnicotinonitrile
- 2-chloro-5-nitrobenzimidazole
Uniqueness
5-CHLORO-2-{[(5,6-DINITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE is unique due to its combination of benzimidazole and nicotinonitrile moieties, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-2-[(5,6-dinitro-1H-benzimidazol-2-yl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6O4S/c1-7-9(5-18)16(19-8(2)15(7)17)28-6-14-20-10-3-12(22(24)25)13(23(26)27)4-11(10)21-14/h3-4H,6H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUNHTPUTADZRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)SCC2=NC3=CC(=C(C=C3N2)[N+](=O)[O-])[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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